2-Ethyl-4-hydroxybenzonitrile
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Overview
Description
2-Ethyl-4-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, featuring an ethyl group at the second position and a hydroxyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-ethylphenol with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the desired nitrile. Another method includes the dehydration of 2-ethyl-4-hydroxybenzaldoxime using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 2-Ethyl-4-hydroxybenzoic acid or 2-Ethyl-4-hydroxybenzophenone.
Reduction: 2-Ethyl-4-aminobenzonitrile.
Substitution: 2-Ethyl-4-chlorobenzonitrile or 2-Ethyl-4-alkoxybenzonitrile.
Scientific Research Applications
2-Ethyl-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzonitrile: Lacks the ethyl group, making it less hydrophobic.
4-Hydroxybenzonitrile: Lacks the ethyl group, affecting its reactivity and solubility.
2-Ethylbenzonitrile: Lacks the hydroxyl group, altering its chemical properties.
Uniqueness
2-Ethyl-4-hydroxybenzonitrile is unique due to the presence of both the ethyl and hydroxyl groups, which influence its chemical reactivity and physical properties. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.
Properties
CAS No. |
14143-33-0 |
---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-ethyl-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5,11H,2H2,1H3 |
InChI Key |
JMGUNNZMGWBEAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C#N |
Origin of Product |
United States |
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